molecular formula C10H10BrClO2 B11846126 Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate

Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate

Cat. No.: B11846126
M. Wt: 277.54 g/mol
InChI Key: VZOYKFKIUSTNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid and contains bromine, chlorine, and methyl groups attached to the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate typically involves the esterification of 2-(4-bromo-5-chloro-2-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetic acid derivatives.

    Reduction Reactions: Products include alcohols and amines.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate
  • Methyl 2-(4-chloro-5-bromo-2-methylphenyl)acetate
  • Methyl 2-(4-bromo-5-methyl-2-chlorophenyl)acetate

Uniqueness

Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring. The presence of both bromine and chlorine atoms, along with the methyl group, provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate

InChI

InChI=1S/C10H10BrClO2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3

InChI Key

VZOYKFKIUSTNKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)OC)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.